3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate
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Overview
Description
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloroenone group attached to a dimethoxyphenyl acetate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate typically involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with various reagents . The reaction conditions often include the use of hydrazines in different solvents to yield mixtures of regioisomeric products. Selective formation of specific pyrazoles can be achieved under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms may enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chloroenone group, leading to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, primary amines, and other nucleophiles . The reaction conditions vary depending on the desired product, with solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being commonly used .
Major Products
The major products formed from these reactions include regioisomeric pyrazoles, substituted phenyl acetates, and other derivatives .
Scientific Research Applications
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The chloroenone group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is unique due to its specific structural features, including the presence of both chloroenone and dimethoxyphenyl acetate groups.
Properties
CAS No. |
63604-89-7 |
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Molecular Formula |
C13H13ClO5 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
[3-(1-chloro-3-oxoprop-1-enyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C13H13ClO5/c1-8(16)19-13-11(17-2)5-4-9(12(13)18-3)10(14)6-7-15/h4-7H,1-3H3 |
InChI Key |
SMYOQPUUFINSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1OC)C(=CC=O)Cl)OC |
Origin of Product |
United States |
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